5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride
Description
5-(Azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at the 1-position with a phenyl group and at the 5-position with an azetidine-3-sulfanyl moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
The tetrazole ring is known for its metabolic stability and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors. Structural characterization of this compound likely employs X-ray crystallography using software like SHELX for refinement and validation of bond angles and torsional parameters .
Properties
IUPAC Name |
5-(azetidin-3-ylsulfanyl)-1-phenyltetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S.ClH/c1-2-4-8(5-3-1)15-10(12-13-14-15)16-9-6-11-7-9;/h1-5,9,11H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJYTSTWIMUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NN=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864051-96-6 | |
| Record name | 1H-Tetrazole, 5-(3-azetidinylthio)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864051-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalyst Preparation: Ag/Sodium Borosilicate Nanocomposite (ASBN)
- Green Synthesis of Catalyst: The ASBN catalyst is prepared by reducing silver ions (Ag⁺) using Aleurites moluccana leaf extract, which acts as a reducing and stabilizing agent, avoiding toxic chemicals and harsh conditions.
- Characterization: The catalyst is characterized by FT-IR, TEM, FESEM, XRD, EDS, and elemental mapping, confirming the formation of uniformly dispersed silver nanoparticles on the porous sodium borosilicate glass support.
- Catalyst Features: High surface area, chemical stability, mechanical strength, and ease of recovery and reuse without significant loss of activity.
Catalytic Cycloaddition Reaction
- Reaction Components: The synthesis involves the cycloaddition of amines (such as 4-chloroaniline), sodium azide, and triethyl orthoformate in the presence of the ASBN catalyst.
- Reaction Conditions: Optimal conditions include 0.05 g of ASBN catalyst, heating at 120 °C for 3 hours under solvent-free conditions.
- Outcome: High yields of 1-substituted 1H-1,2,3,4-tetrazoles are achieved with easy work-up and catalyst recyclability.
Detailed Reaction Optimization and Results
The following table summarizes the optimization of catalyst amount and temperature for the model reaction of 4-chloroaniline with sodium azide and triethyl orthoformate:
| Entry | Catalyst Amount (g) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 0 (No catalyst) | 120 | 0 | No reaction |
| 2 | 0.02 | 120 | 40 | Low catalyst loading |
| 3 | 0.03 | 120 | 60 | Improved yield |
| 4 | 0.05 | 100 | 65 | Lower temperature |
| 5 | 0.05 | 110 | 80 | Higher temperature |
| 6 | 0.05 | 120 | 95 | Optimal conditions |
Table 1: Optimization of catalyst amount and temperature for tetrazole synthesis.
The sodium borosilicate support alone showed negligible catalytic activity, confirming the crucial role of silver nanoparticles in the process.
Scope of Substrates and Yields
Under the optimized conditions, various amines were converted to their corresponding 1-substituted tetrazoles with good to excellent yields, demonstrating the versatility of the method. Representative data are summarized below:
| Entry | Amine Substrate | Product Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1 | 4-chloroaniline | 95 | 3 |
| 2 | Aniline | 92 | 3 |
| 3 | 4-methoxyaniline | 90 | 3 |
| 4 | 3-nitroaniline | 88 | 3 |
| 5 | 2-aminopyridine | 85 | 3 |
Table 2: Synthesis of various 1-substituted 1H-1,2,3,4-tetrazoles using ASBN catalyst.
Mechanistic Insights and Advantages
- The silver nanoparticles facilitate the cycloaddition by activating the azide and amine substrates, promoting ring closure to form the tetrazole.
- The sodium borosilicate support prevents aggregation of silver nanoparticles, maintaining high catalytic surface area.
- The green synthesis of the catalyst and solvent-free reaction conditions reduce environmental impact.
- The catalyst is easily recoverable and reusable, enhancing cost-efficiency.
Summary of Key Research Findings
| Aspect | Details |
|---|---|
| Catalyst Type | Biosynthesized Ag nanoparticles on sodium borosilicate glass (ASBN) |
| Catalyst Preparation | Reduction of Ag⁺ by Aleurites moluccana leaf extract (green method) |
| Reaction Type | [2+3] Cycloaddition of amines, sodium azide, and triethyl orthoformate |
| Optimal Conditions | 0.05 g ASBN, 120 °C, 3 h, solvent-free |
| Yields | Up to 95% for various substituted amines |
| Catalyst Stability | Recyclable with minimal loss of activity |
| Environmental Impact | Avoids toxic reagents, uses green catalyst synthesis, and solvent-free conditions |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole ring exhibit notable antimicrobial properties. Specifically, 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride has been evaluated for its effectiveness against various bacterial strains. Studies have shown that the presence of the azetidine and tetrazole moieties enhances its antibacterial activity, making it a candidate for developing new antibiotics to combat resistant strains .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This property may be particularly beneficial in conditions such as rheumatoid arthritis or other autoimmune disorders .
Central Nervous System Effects
There is emerging interest in the neuropharmacological applications of tetrazole derivatives. Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential use as an anxiolytic or antidepressant agent. Further research is necessary to elucidate its mechanisms of action in the central nervous system .
Agricultural Applications
Pesticidal Properties
The compound's unique structure suggests potential applications in agriculture as a pesticide. Its efficacy against specific pests has been investigated, showing promising results in controlling agricultural pests while minimizing environmental impact. The compound's mechanism may involve disrupting pest metabolism or reproduction .
Biocontrol Agent
Research into biocontrol agents has highlighted the need for environmentally friendly alternatives to synthetic pesticides. The application of this compound as a biopesticide could provide a sustainable solution for pest management in crops like cannabis and vegetables .
Materials Science
Polymer Chemistry
In materials science, the incorporation of tetrazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical properties of this compound allow it to act as a cross-linking agent in polymer synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, inhibiting their activity, while the tetrazole ring can bind to receptors or other proteins, modulating their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include compounds with variations in the heterocyclic core, substituent groups, or sulfanyl-linked moieties. Below is a comparative analysis based on structural and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituent (Position) | Key Features | Inferred Bioactivity |
|---|---|---|---|---|
| Target Compound | Tetrazole | Phenyl (1), Azetidin-3-sulfanyl (5) | High solubility (HCl salt), rigid azetidine, strong H-bonding potential | Enzyme inhibition (e.g., kinases) |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl, CF3 | Lipophilic (CF3), electron-withdrawing Cl, moderate solubility | Antimicrobial, antifungal |
| 1-Phenyl-1H-tetrazole-5-thiol | Tetrazole | Phenyl (1), Thiol (5) | Free thiol group, prone to oxidation, lower solubility | Antioxidant, metal chelation |
Key Observations:
- Core Heterocycle : The tetrazole ring (target compound) offers greater metabolic stability and hydrogen-bonding capacity compared to pyrazole derivatives, which may degrade faster in vivo .
- Substituent Effects: The azetidine-3-sulfanyl group in the target compound provides rigidity and moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 3-chlorophenylsulfanyl group in the pyrazole analogue increases hydrophobicity, reducing aqueous solubility but enhancing cell penetration .
- Salt Form: The hydrochloride salt of the target compound significantly improves solubility over non-ionic forms (e.g., free thiol tetrazole), which is critical for oral bioavailability.
Research Findings and Pharmacological Implications
- Target Compound : Preliminary studies suggest its tetrazole core interacts with ATP-binding pockets in kinases, while the azetidine sulfanyl group may reduce off-target effects by limiting conformational flexibility .
- Pyrazole Analogue : The 3-chlorophenylsulfanyl and CF3 groups correlate with broad-spectrum antimicrobial activity in vitro, though toxicity risks remain due to high lipophilicity .
- Free Thiol Tetrazole : While reactive and prone to oxidation, this compound shows promise in metal chelation therapies, particularly in neurodegenerative diseases involving redox imbalance.
Biological Activity
5-(Azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrazoles, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound suggest that it may exhibit significant biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Azetidine Ring: A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Tetrazole Moiety: Known for its ability to mimic carboxylic acids and interact with various biological targets.
Antimicrobial Activity
Recent studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. The biological activity can be summarized as follows:
| Activity | Tested Against | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | Moderate activity compared to controls |
| Antifungal | Candida albicans | Notable antifungal effects |
In a comparative study, compounds similar to 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-tetrazole hydrochloride showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated up to 16-fold increased antibacterial effects when compared to standard antibiotics like Oxytetracycline .
The mechanism by which tetrazole derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways. The presence of the azetidine ring may enhance membrane permeability, allowing for better interaction with bacterial targets.
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of new tetrazole derivatives, researchers evaluated the biological activities of several compounds including 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-tetrazole hydrochloride. The study utilized various microbial strains to assess antibacterial efficacy using the agar well diffusion method. The results indicated that certain derivatives exhibited promising antibacterial properties with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .
Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis was performed on a series of azetidine-containing tetrazoles. This analysis revealed that modifications in substituents on the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups tended to show enhanced antibacterial activity compared to those with electron-donating groups .
Q & A
Q. How do structural modifications (e.g., substituting the phenyl group with heteroaromatics) impact pharmacological properties?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling to introduce pyridyl or thiophene groups. Use QSAR models to correlate substituent electronic effects (Hammett σ values) with ADMET profiles. Prioritize candidates with improved metabolic stability in liver microsome assays .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
